molecular formula C12H11NO4S B4751060 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B4751060
M. Wt: 265.29 g/mol
InChI Key: BARSWVHQAZRTMA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research applications. ThT is a thiazole-based compound that has a high affinity for beta-sheet structures, making it a useful tool for studying amyloid fibril formation.

Mechanism of Action

ThT has a high affinity for beta-sheet structures, which are commonly found in amyloid fibrils. ThT binds to beta-sheet structures through hydrophobic interactions and hydrogen bonding, resulting in an increase in fluorescence intensity. The fluorescence intensity of ThT is directly proportional to the amount of beta-sheet structures present, making it a useful tool for monitoring amyloid fibril formation.
Biochemical and Physiological Effects:
ThT is a relatively safe compound and has no known biochemical or physiological effects. ThT has been shown to be non-toxic to cells at concentrations commonly used in scientific research.

Advantages and Limitations for Lab Experiments

ThT has several advantages in laboratory experiments, including its high sensitivity and selectivity for beta-sheet structures, its ease of use, and its compatibility with various experimental conditions. However, ThT has some limitations, such as its inability to distinguish between different types of beta-sheet structures and its potential interference with other fluorescent dyes.

Future Directions

There are several future directions for the use of ThT in scientific research. One potential direction is the development of ThT-based assays for the detection and quantification of amyloid fibrils in biological samples. Another direction is the use of ThT in the development of therapeutic agents for the treatment of amyloid-related diseases. Additionally, ThT can be used in the development of new imaging techniques for the visualization of beta-sheet structures in vivo.

Scientific Research Applications

ThT has been widely used in scientific research applications, particularly in the field of protein misfolding and aggregation. ThT is commonly used to monitor the formation of amyloid fibrils, which are associated with many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ThT can also be used to study the aggregation of other proteins, such as prions and islet amyloid polypeptide.

properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-13-11(15)9(18-12(13)16)6-7-4-3-5-8(17-2)10(7)14/h3-6,14H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARSWVHQAZRTMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
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5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

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